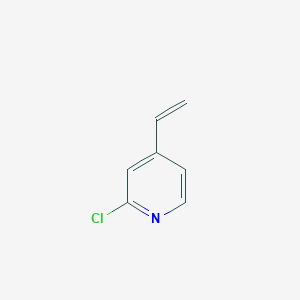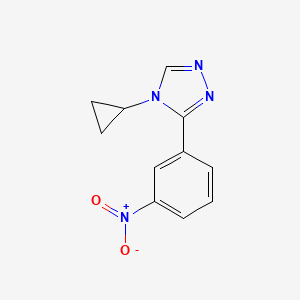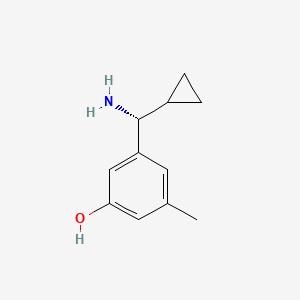
(R)-3-(Amino(cyclopropyl)methyl)-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is a chemical compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a phenol ring with a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol typically involves the following steps:
Formation of the Cyclopropylmethyl Moiety: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the cyclopropylmethyl intermediate using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Attachment to the Phenol Ring: The final step involves coupling the cyclopropylmethylamine with a phenol derivative, which can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-3-(Amino(cyclopropyl)methyl)-5-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[®-Amino(cyclopropyl)methyl]-5-chlorobenzonitrile
- 5-[®-Amino(cyclopropyl)methyl]-2-methoxybenzonitrile
- 3-[®-Amino(cyclopropyl)methyl]-5-bromophenol
Uniqueness
®-3-(Amino(cyclopropyl)methyl)-5-methylphenol is unique due to the presence of both an amino group and a cyclopropylmethyl moiety attached to a phenol ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-[(R)-amino(cyclopropyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-4-9(6-10(13)5-7)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3/t11-/m1/s1 |
Clé InChI |
GBNSYFGAUAEGQI-LLVKDONJSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)O)[C@@H](C2CC2)N |
SMILES canonique |
CC1=CC(=CC(=C1)O)C(C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



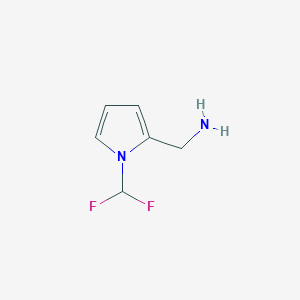
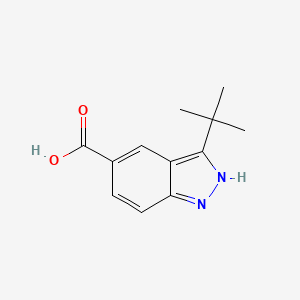
![7-Methoxy-5-methyl-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12963244.png)


![2-Methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12963270.png)
![2-(Chloromethyl)-7-methylbenzo[d]thiazole](/img/structure/B12963272.png)

![Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12963279.png)
